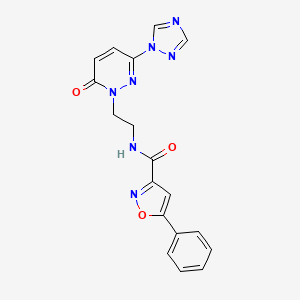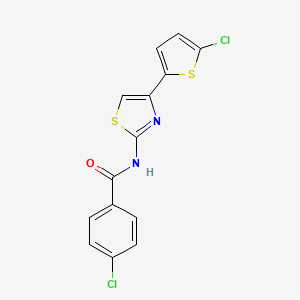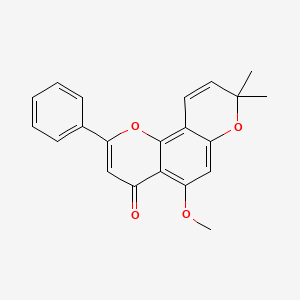
异酮葛黄素
描述
Natural product derived from plant source.
5-methoxy-8,8-dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one is an extended flavonoid.
Isopongaflavone is a natural product found in Tephrosia candida, Tephrosia, and other organisms with data available.
科学研究应用
异黄酮和大豆研究
- 异黄酮,包括异黄酮素等化合物,已在与大豆产品的关系中得到广泛研究。它们以其生物活性及潜在健康益处而闻名 (Klein et al., 2010)。这些化合物最初由于在啮齿动物中的雌激素作用及其在动物饲料工业中作为生长促进剂的潜力而引起科学关注 (Messina, 2010)。
异黄酮在疾病治疗中的应用
- 已经提出了“基因表达靶向异黄酮疗法”(GET IT)的概念,其中异黄酮用于治疗遗传性疾病,如Sanfilippo病。这项研究强调了标准化异黄酮提取物对有效治疗的重要性 (Piotrowska et al., 2010)。
抗炎特性
- 对来自Tephrosia vogelii种子荚的异黄酮,包括异黄酮素的抗炎作用的研究表明了其在抑制刺激的外周血单核细胞中细胞因子分泌的潜力 (Owor et al., 2020)。
骨骼健康与异黄酮
- 已经研究了异黄酮在预防和治疗骨质疏松症,特别是绝经后妇女中的骨质疏松症方面的潜在益处。然而,需要更广泛的临床试验来确认其疗效 (Migliaccio & Anderson, 2003)。
对骨密度和心血管健康的影响
- 一项关于异黄酮对女性骨密度的影响的研究报告了对腰椎的保护作用。此外,还研究了异黄酮对心血管健康的影响,特别是对血小板功能的影响 (Atkinson et al., 2004)。
在根瘤形成和防御反应中的作用
- 异黄酮合酶基因在异黄酮生物合成中起着关键作用,在豆科植物(如大豆)中对根瘤形成和防御信号表现出不同的表达,这突出了异黄酮在植物生理学中的作用 (Subramanian et al., 2004)。
抗氧化活性
- 已经研究了各种异黄酮,包括其代谢物的抗氧化活性。这些化合物表现出显着的抗氧化特性,这可能与健康益处在生理上相关 (Rüfer & Kulling, 2006)。
异黄酮与更年期症状
- 异黄酮已被研究作为更年期症状的自然疗法。研究表明,它们可以减少绝经后妇女的潮热并减轻骨矿物质密度的流失 (Chen et al., 2019)。
异黄酮专利与创新
- 对过去二十年来涉及异黄酮的专利的分析突出了它们在保健品和膳食补充剂中的重要性 (Nemitz et al., 2016)。
异黄酮的全面概述
- 异黄酮因其在治疗激素失调、癌症、心血管疾病和骨质疏松症方面的潜力而受到认可。然而,它们作为某些人群的内分泌干扰物进行分类也值得考虑 (Křížová et al., 2019)。
异黄酮在认知功能中的作用
- 一项关于异黄酮对绝经后妇女认知功能影响的研究表明对言语记忆有积极影响 (Kritz-Silverstein et al., 2003)。
调节免疫功能
- 研究表明,以豆浆和补充剂形式存在的异黄酮可以调节绝经后妇女的免疫功能,表明对 DNA 损伤具有潜在的保护作用 (Ryan-Borchers et al., 2006)。
异黄酮与人类健康
- 异黄酮被认为对绝经后妇女的骨骼健康和预防骨质疏松症有益。它们对癌症预防和更年期症状的影响也很显着,尽管需要更多的研究来获得确凿的证据 (Gómez-Zorita et al., 2020)。
异黄酮补充剂与心血管健康
- 一项关于大豆异黄酮及其对绝经后妇女心血管疾病风险影响的研究强调了它们对炎症生物标志物的影响以及潜在的亚组特异性反应 (Hall et al., 2005)。
生物学和临床特性
- 异黄酮表现出多种生物学和药理作用,表明它们在预防和治疗癌症和其他慢性疾病方面的潜力。它们作为雌激素和抗雌激素剂发挥作用,影响细胞生长和调节 (Ren et al., 2001)。
异黄
作用机制
Target of Action
Isopongaflavone, like other isoflavones, is known to interact with estrogen receptors . These receptors are proteins within cells that are activated by the hormone estrogen . Isoflavones have a similar size and chemical structure to human estrogens, allowing them to bind to both estrogen α and β receptors . This interaction plays a key role in various physiological processes and health benefits .
Mode of Action
Isoflavones are selective estrogen receptor modulators that exert estrogenic-like effects under certain experimental conditions . They are structurally similar to mammalian 17β-estradiol . They may bind to both α and β isoforms of estrogen receptor (ER), but with binding affinities to ERβ approximately 20 times higher than that to ERα .
Biochemical Pathways
Isoflavones are ecophysiologically active secondary metabolites derived from the phenylpropanoid pathway . They play pivotal roles in plant–microbe interactions such as rhizobia–legume symbiosis and defense responses . Isoflavones are involved in the nodulation process in leguminous plants by inducing the nodulation genes . They also act as phytoalexins in plants, i.e., compounds produced by the plants during stress or pathogen attacks .
Pharmacokinetics
It is known that the low water solubility of isoflavone aglycones can limit their usage . The O-glycosylation of (iso)flavones is a promising way to overcome this barrier . Glycosylation can increase water solubility and bioavailability, enhancing the therapeutic potential of these compounds .
Result of Action
Isoflavones in general have been linked to a lower risk of hormone-related cancers, osteoporosis, menopausal symptoms, and cardiovascular diseases . They are also known to play a key role in plant–environment interactions and act as phytoalexins .
Action Environment
The action of Isopongaflavone, like other isoflavones, can be influenced by environmental factors. For instance, isoflavones play a key role in plant–environment interactions and act as phytoalexins . They are involved in the nodulation process in leguminous plants by inducing the nodulation genes . They also act as compounds produced by the plants during stress or pathogen attacks . Therefore, environmental factors such as stress conditions can influence the production and action of isoflavones .
安全和危害
未来方向
Understanding the structural basis of isoflavone biosynthesis will facilitate the engineering of new bioactive isoflavonoids . With the advent of high-throughput technologies, the regulation of isoflavone biosynthesis gains attention to increase or decrease the level of isoflavones in the crop plants .
生化分析
Biochemical Properties
Isopongaflavone, like other isoflavones, is derived from the phenylpropanoid pathway . It interacts with various enzymes, proteins, and other biomolecules. For instance, isoflavones are known to interact with enzymes such as chalcone isomerase (CHI) and chalcone reductase (CHR) .
Cellular Effects
Isopongaflavone, similar to other isoflavones, has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isopongaflavone exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to have a strong binding affinity with the Myeloid Cell Leukemia 1 (MCL1) binding pocket, resulting in reduced conformational fluctuations .
Metabolic Pathways
Isopongaflavone is involved in the phenylpropanoid pathway, a metabolic pathway that leads to the biosynthesis of isoflavones . It interacts with enzymes such as chalcone isomerase (CHI) and chalcone reductase (CHR) in this pathway .
属性
IUPAC Name |
5-methoxy-8,8-dimethyl-2-phenylpyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-21(2)10-9-14-17(25-21)12-18(23-3)19-15(22)11-16(24-20(14)19)13-7-5-4-6-8-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAGRPSAFDXQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C=C(O3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346916 | |
| Record name | Isopongaflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64125-33-3 | |
| Record name | Isopongaflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64125-33-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is Isopongaflavone and where is it found?
A1: Isopongaflavone is a naturally occurring pyranoflavone. It was first isolated from the seeds of the Pongamia glabra plant [] and has also been found in Tephrosia species like Tephrosia elata [] and Tephrosia barbigera [].
Q2: Does Isopongaflavone have any biological activity?
A2: Yes, research has shown that Isopongaflavone exhibits antifeedant activity against certain insects. It displays significant activity against Maruca testulalis and Eldana saccharina[1].
Q3: Are there any efficient synthetic routes for Isopongaflavone?
A4: Several methods have been developed for the synthesis of Isopongaflavone. One approach utilizes acetyl hydroxychromans and employs Claisen condensation as a key step in the synthesis []. Another method involves a Baker-Venkataraman rearrangement to obtain Isopongaflavone and its analogues [].
Q4: What is the structure of Isopongaflavone?
A5: While the exact spectroscopic data wasn't detailed in the provided abstracts, the structure of Isopongaflavone has been elucidated. For detailed spectroscopic data, referring to the original research articles, particularly those focusing on its isolation and synthesis [, ] would be beneficial.
Q5: Are there any studies on the Structure-Activity Relationship (SAR) of Isopongaflavone?
A6: While the provided abstracts do not delve into specific SAR studies for Isopongaflavone, the synthesis of several analogues has been reported [, , ]. This suggests an interest in understanding how structural modifications impact its biological activity, paving the way for future SAR investigations.
Q6: How does Isopongaflavone compare to other similar compounds?
A6: Direct comparisons of Isopongaflavone's performance, cost, and impact against alternative compounds were not detailed in the provided research abstracts. Further investigation into the broader literature is needed to answer this question fully.
Q7: Has the environmental impact of Isopongaflavone been studied?
A7: The provided research abstracts primarily focus on the isolation, synthesis, and preliminary biological activity of Isopongaflavone. Information about its ecotoxicological effects and potential environmental impact is currently unavailable from these sources.
Q8: What analytical techniques are used to characterize and quantify Isopongaflavone?
A9: Although not explicitly stated in the abstracts, common analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are likely employed for the characterization and quantification of Isopongaflavone, especially given its isolation from natural sources and subsequent synthesis [, , ].
Q9: What is the historical context of Isopongaflavone research?
A10: The initial isolation and structural elucidation of Isopongaflavone from Pongamia glabra seeds represent a significant milestone in its research history []. Subsequent studies have focused on developing efficient synthetic routes [, , ] and exploring its biological activities, including its potential as an insecticide [] and, more recently, as a potential anti-cancer agent [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


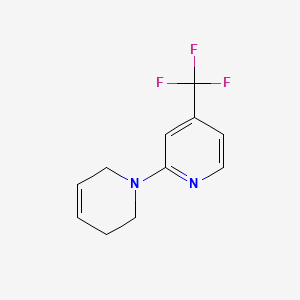
![2-Allyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3002515.png)
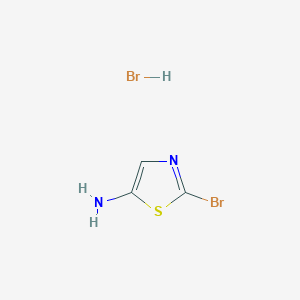
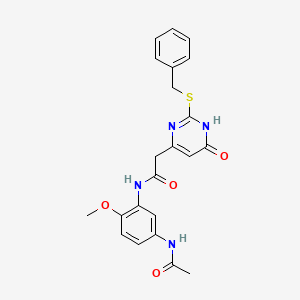
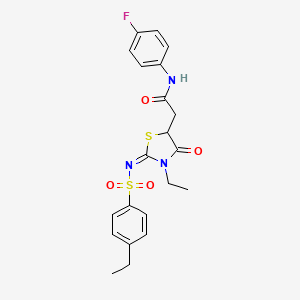
![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002519.png)
![2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B3002520.png)
![2,3-Dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-oxime](/img/structure/B3002524.png)
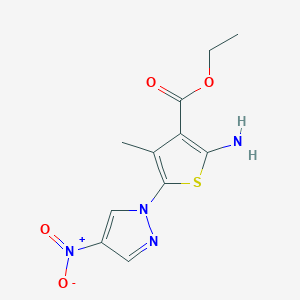
![1-(4-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3002527.png)

![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3002531.png)
